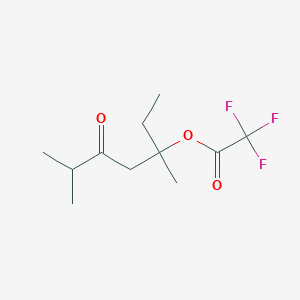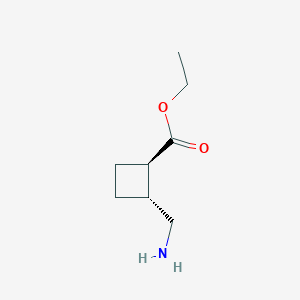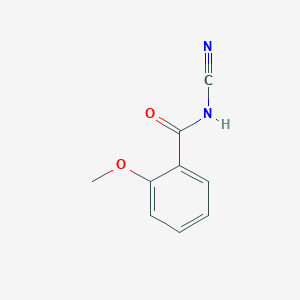
(2-Hydroxy-3-propylnaphthalen-1-yl)(morpholin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxy-3-propylnaphthalen-1-yl)(morpholin-4-yl)methanone is a complex organic compound that features a naphthalene ring substituted with a hydroxy group and a propyl chain, along with a morpholine ring attached to a methanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-3-propylnaphthalen-1-yl)(morpholin-4-yl)methanone typically involves multiple steps. One common method starts with the preparation of the naphthalene derivative, which is then functionalized to introduce the hydroxy and propyl groups. The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the naphthalene derivative is replaced by the morpholine moiety. The final step involves the formation of the methanone group, often through an oxidation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Hydroxy-3-propylnaphthalen-1-yl)(morpholin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The methanone group can be reduced to an alcohol.
Substitution: The morpholine ring can be substituted with other nucleophiles under suitable conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the methanone group can produce an alcohol .
Applications De Recherche Scientifique
(2-Hydroxy-3-propylnaphthalen-1-yl)(morpholin-4-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity
Mécanisme D'action
The mechanism of action of (2-Hydroxy-3-propylnaphthalen-1-yl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets. The hydroxy and methanone groups can form hydrogen bonds with target proteins, while the morpholine ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Hydroxy-phenyl)(morpholin-4-yl)methanone: Similar structure but lacks the naphthalene ring.
(3-Morpholin-4-yl-propyl)-naphthalen-1-ylmethyl: Similar structure but with different functional groups
Uniqueness
(2-Hydroxy-3-propylnaphthalen-1-yl)(morpholin-4-yl)methanone is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the naphthalene ring and the morpholine moiety allows for diverse interactions with molecular targets, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
63145-63-1 |
|---|---|
Formule moléculaire |
C18H21NO3 |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
(2-hydroxy-3-propylnaphthalen-1-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C18H21NO3/c1-2-5-14-12-13-6-3-4-7-15(13)16(17(14)20)18(21)19-8-10-22-11-9-19/h3-4,6-7,12,20H,2,5,8-11H2,1H3 |
Clé InChI |
WVZIZRPGMYHFBL-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC2=CC=CC=C2C(=C1O)C(=O)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[cyclohexane-1,3'-[3H]imidazo[2,1-a]isoindole]-2',5'-dione](/img/structure/B14500161.png)
![4-[(4-Ethylphenyl)diazenyl]aniline](/img/structure/B14500173.png)

![4-[2-(Morpholin-4-yl)ethyl]-4,5-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14500192.png)

![1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene](/img/structure/B14500201.png)
![3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-dodecanoyl-L-alanine](/img/structure/B14500209.png)

![2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane](/img/structure/B14500223.png)



![9-methyl-6H-chromeno[4,3-b]quinoline](/img/structure/B14500248.png)
![4-[1-(Diethylamino)ethyl]benzonitrile](/img/structure/B14500249.png)
